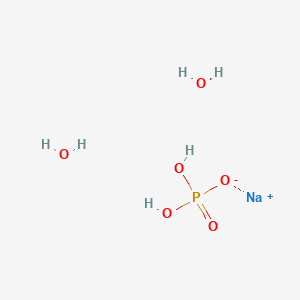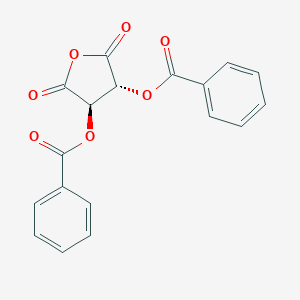![molecular formula C11H18Si B108486 [2-(Cyclohex-1-en-1-yl)éthynyl]triméthylsilane CAS No. 17988-44-2](/img/structure/B108486.png)
[2-(Cyclohex-1-en-1-yl)éthynyl]triméthylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane: is an organic compound with the molecular formula C11H18Si . It is a versatile chemical used in various scientific research fields due to its unique structure, which allows for diverse applications. This compound is particularly valuable in organic synthesis and material science.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It is being explored for its role in the development of treatments for diseases such as Alzheimer’s, cancer, and inflammation.
Industry: In the industrial sector, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of high-performance materials.
Mécanisme D'action
Target of Action
The primary targets of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane are currently unknown. This compound is a novel building block in organic synthesis
Mode of Action
As a building block in organic synthesis, it’s likely that its interactions with other molecules depend on the specific reactions it’s involved in .
Result of Action
Given its role as a building block in organic synthesis , it’s plausible that its effects would largely depend on the specific context of its use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane typically involves the reaction of cyclohex-1-en-1-ylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include and .
Reduction: This compound can be reduced using reducing agents such as or to yield different reduced forms.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogens, organometallic compounds, under controlled temperatures and inert atmosphere.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced forms of the original compound.
Substitution: New compounds with different functional groups replacing the trimethylsilyl group.
Comparaison Avec Des Composés Similaires
- [2-(Cyclohex-1-en-1-yl)vinyl]trimethylsilane
- [2-(Cyclohex-1-en-1-yl)ethynyl]triethylsilane
- [2-(Cyclohex-1-en-1-yl)ethynyl]dimethylsilane
Comparison: Compared to these similar compounds, [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane is unique due to its specific combination of cyclohexenyl and ethynyl groups attached to a trimethylsilyl moiety. This unique structure imparts distinct reactivity and properties, making it particularly valuable in applications requiring precise chemical modifications .
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHSOMUGLNLVQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-44-2 |
Source


|
| Record name | (1-Cyclohexen-1-ylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)











